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N-(6-nitro-1,3-benzothiazol-2-

yl)acetamide

Cat. No.: B182926 Get Quote

An In-depth Technical Guide to the Biological Activity of N-(6-nitro-1,3-benzothiazol-2-
yl)acetamide Derivatives

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities,

and experimental protocols associated with N-(6-nitro-1,3-benzothiazol-2-yl)acetamide and

its derivatives. The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused

to a thiazole ring, is a prominent pharmacophore in medicinal chemistry.[1] The incorporation of

a nitro group at the 6-position and an acetamide linkage at the 2-position has been explored to

modulate and enhance various pharmacological properties, including antimicrobial, anticancer,

and analgesic effects.

Synthesis of N-(6-nitro-1,3-benzothiazol-2-
yl)acetamide Derivatives
The synthesis of this class of compounds typically follows a multi-step process, beginning with

the commercially available 2-amino-6-nitro-1,3-benzothiazole. This precursor undergoes

acylation followed by substitution to yield the final derivatives.

Experimental Protocol: General Synthesis
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A common synthetic route involves a two-step procedure.[2][3]

Synthesis of 2-Chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide (Intermediate): A

suspension of 2-amino-6-nitro-1,3-benzothiazole and a base such as anhydrous potassium

carbonate is prepared in a dry solvent like chloroform. Chloroacetyl chloride is then added to

the suspension, and the mixture is refluxed for several hours.[3] The completion of the

reaction is monitored by thin-layer chromatography (TLC).

Synthesis of Final Derivatives: The intermediate chloro-acetamide derivative is then refluxed

with various substituted amines in a suitable solvent to yield the target 2-(substituted amino)-

N-(6-nitro-1,3-benzothiazol-2-yl)acetamide derivatives.[2][4] The resulting solid product is

typically filtered, washed, and purified, often through recrystallization.

Visualization: Synthetic Workflow
The general synthetic pathway is illustrated in the diagram below.

2-Amino-6-nitro-1,3-benzothiazole

Intermediate:
2-Chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Acylation
(Reflux)

Chloroacetyl Chloride

Final Product:
N-(6-nitro-1,3-benzothiazol-2-yl)-2-(substituted amino)acetamide

Substitution
(Reflux)

Substituted Amines (R-NH2)
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General synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide derivatives.

Antimicrobial Activity
Derivatives of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide have demonstrated significant

potential as antimicrobial agents against a range of Gram-positive and Gram-negative bacteria.

Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency. A

notable derivative, N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide (referred

to as BTC-r), has shown promising activity.[2][4] Additionally, Schiff base derivatives

synthesized from 6-nitrobenzo[d]thiazol-2-amine have been evaluated using the zone of

inhibition method.[5]

Table 1: Minimum Inhibitory Concentration (MIC) of Derivative BTC-r

Bacterial Strain Type MIC (µg/mL) Reference

Staphylococcus
aureus

Gram-positive >50 [2][4]

Bacillus subtilis Gram-positive 50 [2][4]

Escherichia coli Gram-negative 25 [2][4]

| Pseudomonas aeruginosa| Gram-negative | 25 |[2][4] |

Table 2: Zone of Inhibition for Schiff Base Derivatives (at 100 µg/mL)
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Compound R-Group
S. aureus
(mm)

E. coli (mm) Reference

5a

2,5-
dimethoxyben
zylidene

12.4 ± 0.3 11.2 ± 0.4 [5]

5b

4-

chlorobenzyliden

e

13.6 ± 0.5 12.5 ± 0.3 [5]

5c
4-

nitrobenzylidene
11.2 ± 0.2 10.2 ± 0.2 [5]

5d

4-

methoxybenzylid

ene

12.8 ± 0.4 11.8 ± 0.3 [5]

| Ampicillin | Standard Drug | 15.5 ± 0.3 | 14.8 ± 0.4 |[5] |

Experimental Protocol: Antimicrobial Screening
The antimicrobial properties are typically evaluated using the agar cup plate method to

determine the zone of inhibition and a broth dilution method for the minimum inhibitory

concentration (MIC).[2][5]

Culture Preparation: Bacterial strains are cultured on a suitable medium like Nutrient Agar.[5]

Zone of Inhibition Assay (Agar Cup Plate Method): A standardized inoculum of the test

microorganism is swabbed onto the surface of an agar plate. Wells or "cups" are made in the

agar, and a specific concentration (e.g., 100 µg/mL) of the test compound dissolved in a

solvent like DMSO is added to each cup. The plates are incubated, and the diameter of the

clear zone of growth inhibition around each cup is measured in millimeters.[5]

MIC Determination: A serial dilution of the test compounds is prepared in a liquid growth

medium in microtiter plates. A standardized suspension of the test bacteria is added to each

well. The plates are incubated, and the MIC is determined as the lowest concentration of the

compound that completely inhibits visible bacterial growth.[2]
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Visualization: Antimicrobial Screening Workflow
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Workflow for common antimicrobial susceptibility testing methods.
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Anticancer Activity
The 2-amino-6-nitrobenzothiazole scaffold is a precursor for derivatives that have been

evaluated for their anticancer properties. Sulphonamide derivatives, in particular, have shown

modest activity against various human cancer cell lines.[6][7]

Quantitative Data: In Vitro Anticancer Activity
The half-maximal inhibitory concentration (IC50) is used to quantify the effectiveness of a

compound in inhibiting cancer cell growth.

Table 3: IC50 Values of a Sulphonamide-based N-(6-nitro-1,3-benzothiazol-2-yl) Derivative

Cell Line Cancer Type IC50 (µM) Reference

MCF-7 Breast Cancer 34.5 [6][7]

HeLa Cervical Cancer 44.15 [6][7]

| MG63 | Osteosarcoma | 36.1 |[6][7] |

Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability.

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to

adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds and incubated for a set period (e.g., 48 or 72 hours).

MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells with

active mitochondrial dehydrogenases to convert the yellow MTT into a purple formazan

precipitate.

Solubilization and Measurement: A solubilizing agent (like DMSO) is added to dissolve the

formazan crystals. The absorbance of the resulting purple solution is measured using a
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microplate reader at a specific wavelength (e.g., 570 nm).

IC50 Calculation: Cell viability is calculated as a percentage relative to untreated control

cells. The IC50 value is determined from the dose-response curve.

Visualization: Potential Mechanism of Action
While the precise signaling pathways for these specific nitro-benzothiazole derivatives are not

fully elucidated, many anticancer agents, including other heterocyclic compounds, function by

inducing apoptosis (programmed cell death).[8] This often involves the activation of a cascade

of enzymes called caspases.
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Hypothetical apoptotic pathway potentially induced by benzothiazole derivatives.

Analgesic Activity
The core N-(6-nitro-1,3-benzothiazol-2-yl)acetamide structure has also been investigated for

its analgesic (pain-relieving) properties.
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Quantitative Data: Analgesic Effect
The analgesic potential of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide was evaluated in mice

using the acetic acid-induced writhing test.[9]

Table 4: Analgesic Activity by Acetic Acid-Induced Writhing Test

Compound Dose
% Reduction
in Writhing
(First 5 min)

% Reduction
in Writhing
(Second 5 min)

Reference

6-Nitro

Derivative
100 mg/kg 66% 75% [9]

| Diclofenac Sodium | 10 mg/kg | 76% | 91% |[9] |

Experimental Protocol: Acetic Acid-Induced Writhing
Test
This is a standard in vivo model for screening peripheral analgesic activity.

Animal Acclimatization: Albino mice are acclimatized to laboratory conditions before the

experiment.

Compound Administration: The test compound (e.g., 100 mg/kg) or a standard drug (e.g.,

diclofenac sodium) is administered to the animals, typically via intraperitoneal injection. A

control group receives the vehicle.

Induction of Writhing: After a set period (e.g., 30 minutes), a dilute solution of acetic acid is

injected intraperitoneally to induce a characteristic writhing response (stretching, arching of

the back, and extension of hind limbs).

Observation: The number of writhes for each animal is counted over a specific time period

(e.g., 10 minutes).

Calculation: The percentage reduction in the number of writhes in the treated groups is

calculated relative to the control group to determine the analgesic effect.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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